2-Epi-5-epi-valiolone is a significant compound in the biosynthesis of various aminocyclitols, particularly as a precursor in the production of antibiotics such as acarbose and validamycin A. This compound is derived from sedoheptulose 7-phosphate, a C7 sugar phosphate, and plays a crucial role in the metabolic pathways associated with these biologically active substances.
This compound belongs to the class of cyclitols, which are cyclic polyols formed from sugars. Specifically, it is classified as a derivative of valiolone, which itself is a cyclitol known for its biological activities. The stereochemistry of 2-epi-5-epi-valiolone indicates that it is an epimer of 5-epi-valiolone, differing at one stereogenic center.
The synthesis of 2-epi-5-epi-valiolone typically involves enzymatic reactions catalyzed by specific enzymes encoded within the biosynthetic gene clusters of producing organisms.
The synthesis can be achieved through:
The molecular structure of 2-epi-5-epi-valiolone features a cyclohexane ring with several hydroxyl groups that contribute to its reactivity and biological activity. The stereochemistry is crucial for its function as it influences the interaction with biological targets.
The molecular formula for 2-epi-5-epi-valiolone is , and its molar mass is approximately 178.18 g/mol. The compound exhibits specific optical activity due to its chiral centers.
2-Epi-5-epi-valiolone participates in various biochemical reactions:
The reactions are typically catalyzed by enzymes that facilitate the transformation without requiring harsh chemical conditions, making them suitable for biosynthetic applications.
The mechanism by which 2-epi-5-epi-valiolone functions involves its role as a precursor in biosynthetic pathways. It serves as a substrate for enzymes that modify its structure into more complex molecules, such as acarbose, which inhibits alpha-glucosidases—important enzymes in carbohydrate metabolism.
Research indicates that the modification steps involving 2-epi-5-epi-valiolone are critical for the production of bioactive compounds that have therapeutic applications .
2-Epi-5-epi-valiolone is typically a white crystalline solid at room temperature. Its solubility in water is high due to the presence of multiple hydroxyl groups.
The compound exhibits:
Relevant data regarding melting point and boiling point are not extensively documented but can be inferred based on similar compounds within its class.
2-Epi-5-epi-valiolone has significant applications in:
EEVS (EC 4.2.3.154) exclusively utilizes sedoheptulose 7-phosphate (SH7P), a seven-carbon ketose sugar phosphate intermediate from the pentose phosphate pathway, as its physiological substrate. This specificity arises from precise stereochemical constraints within the enzyme's active site, which accommodates SH7P's linear chain configuration and phosphate group orientation. SH7P binding induces conformational changes that position the C5 hydroxyl group optimally for NAD⁺-mediated oxidation, the initial step in cyclization. The enzyme exhibits negligible activity toward structurally related sugars (e.g., glucose 6-phosphate or sedoheptulose monophosphate isomers), underscoring its stringent substrate recognition [1] [7]. This specificity establishes EEVS as the gateway enzyme for diverse C7N-aminocyclitol natural products and sunscreen compounds across biological kingdoms.
EEVS catalyzes a complex five-step transformation of SH7P into 2-epi-5-epi-valiolone through a sequence requiring precise spatial control within the active site pocket [1] [4]. The mechanism proceeds as follows:
Table 1: Catalytic Steps of EEVS Converting SH7P to 2-epi-5-epi-Valiolone
Step | Reaction Type | Key Intermediate | Cofactor Involvement |
---|---|---|---|
1 | Dehydrogenation (Oxidation) | 5-Dehydro-sedoheptulose 7-phosphate | NAD⁺ → NADH |
2 | Phosphate Elimination | Enol Intermediate | Metal ion stabilization |
3 | Reduction | Acyclic Diol Intermediate | NADH → NAD⁺ |
4 | Ring Opening / Rotation | Linear Chain Conformer | N/A |
5 | Intramolecular Aldol | 2-epi-5-epi-Valiolone | Acid/Base catalysis (residues) |
This conserved mechanism highlights EEVS's membership in the sugar phosphate cyclase (SPC) superfamily, sharing the core dehydrogenation-reduction and aldol steps with enzymes like DHQS and DOIS, despite differing substrates and products [1] [4].
EEVS is absolutely dependent on two essential cofactors for activity:
Crystal structures of EEVS (e.g., ValA from S. hygroscopicus) and the closely related DDGS consistently show the NAD⁺ and metal ion bound at the interface of the two domains, forming the core of the catalytic machinery [4] [7].
EEVS, DHQS (3-dehydroquinate synthase; EC 4.2.3.4), and DDGS (desmethyl-4-deoxygadusol synthase; EC 4.2.3.153) belong to the SPC superfamily, sharing significant structural homology (e.g., N-terminal NAD⁺-binding domain, C-terminal metal-binding domain, dimeric quaternary structure) and a core catalytic mechanism involving NAD⁺-mediated oxidation, phosphate elimination, and aldol cyclization. However, key amino acid substitutions in their active sites dictate substrate specificity and product stereochemistry [1] [2] [7].
Table 2: Key Active Site Residue Differences Between SPC Enzymes
Position (DHQS ref.) | DHQS | aDHQS | DOIS | EEVS | EVS | DDGS | Functional Implication |
---|---|---|---|---|---|---|---|
130 | R | R | R | R | R | R | Conserved; likely substrate binding/positioning |
146 | D | D | D | D | D | D | Conserved; NAD⁺ binding |
152 | K | K | K | K | K | K | Conserved; catalytic? |
162 | N | N | N | N | N | N | Conserved; structural? |
194 | E | E | E | E | E | E | Conserved; metal binding |
197 | K/R | R | K | K | K | K | Variant; potential role in substrate specificity (DAHP vs SH7P) |
250 | K | K | K | M | K | M | EEVS/DDGS: Met vs Lys; influences substrate binding pocket shape near C2 position. |
260 | E | D | E | E | E | E | Variant; potential catalytic role (aDHQS) |
264 | R/G | R | G | R | R | R | Variant; DOIS distinct |
268 | N | N | E | D | N | A | EEVS: Asp vs DDGS: Ala; critical for cyclization specificity/stereochemistry. |
271 | H | H | H | H | H | H | Conserved; metal binding |
275 | H | H | H | P | H | P | EEVS/DDGS: Pro vs His; influences loop conformation near active site. |
287 | H | H | H | H | H | H | Conserved; metal binding |
356 | K | K | K | P | R | P | EEVS/DDGS: Pro vs Lys/Arg; impacts NAD⁺ binding domain conformation. |
Two motifs are particularly diagnostic:
MLEELxPNLxE
, while DDGS has MLELExPNLHE
. The Leu
vs Glu
distinction within the MLEEL/MLELE sequence (e.g., ShEEVS Leu267 vs AvDDGS Glu254) alters the hydrophobicity/charge in the substrate-binding pocket [2].xxRxxDxGH
, whereas DDGS has xxRxxAxGH
. The presence of Asp (e.g., ShEEVS Asp281) in EEVS versus Ala (e.g., AvDDGS Ala268) in DDGS at the position corresponding to DHQS Asn268 is a major determinant of product outcome. Mutagenesis studies confirm that changing Asp281 in EEVS to Ala significantly impairs activity, highlighting its role in the cyclization step specific to 2-epi-5-epi-valiolone formation [2] [7].Furthermore, structural comparisons reveal that a loop near the active site in EEVS adopts a distinct conformation compared to DHQS, primarily due to an Asp (DHQS) → Asn (EEVS) substitution. This alters the orientation of a critical arginine residue (Arg278 in ValA) involved in substrate binding or transition state stabilization [1] [4]. These subtle residue changes, accumulated through evolutionary divergence from a common SPC ancestor, enable the utilization of different sugar phosphate substrates (DAHP, SH7P, G6P) and direct the formation of distinct cyclic products.
Originally discovered in actinomycetes (e.g., Actinoplanes sp. SE 50/110 during acarbose studies), comprehensive genomic analyses have revealed that EEVS is widely distributed across both prokaryotic and eukaryotic domains, challenging the initial view of its restriction to certain bacteria [1] [2] [5].
Table 3: Phylogenetic Distribution of EEVS Homologs
Domain/Group | Representative Organisms | Confirmed/Proposed Role | Notes |
---|---|---|---|
Prokaryotes | |||
Actinomycetes | Streptomyces hygroscopicus, Actinoplanes sp., Saccharopolyspora sp. | Validamycin A, Acarbose, Salbostatin, Cetoniacytone, BE-40644 biosynthesis | First identified sources; core aminocyclitol pathways |
Pathogenic Bacteria | Streptomyces acidiscabies, Rhodococcus fascians, Pseudomonas aeruginosa, C. botulinum | Unknown; potential role in virulence/symbiosis factors? | Found in genomes; biochemical role in pathogenicity unclear |
Nitrogen-Fixing Bacteria | Frankia alni, Burkholderia spp. | Unknown; potential symbiosis factor? | Plant root symbionts |
Cyanobacteria | Anabaena variabilis (some strains) | Unknown; possible MAA precursor? | Often clustered or co-occurring with other SPCs (DDGS) |
Myxobacteria | Various species | Unknown | Detected via genomic mining |
Eukaryotes | |||
Fungi | Saitoella complicate | Unknown | Rare; likely horizontal gene transfer event |
Algae | Various green/red algae | Likely sunscreen precursor (Gadusol/MAAs) | |
Stramenopiles | Diatoms, Brown algae | Likely sunscreen precursor (Gadusol/MAAs) | |
Vertebrates | Fish (e.g., Danio rerio), Amphibians, Reptiles, Birds | Gadusol biosynthesis (Sunscreen) | Absent in mammals; enzyme confirmed in zebrafish [6] |
This broad, patchy phylogenetic distribution suggests:
A significant challenge highlighted by genomic studies is the prevalent misannotation of EEVS and DDGS genes in databases. Many EEVS genes are incorrectly annotated as DHQS or hypothetical proteins, while the majority of DDGS genes are misannotated as EEVS, DHQS, or hypothetical proteins. This underscores the necessity of using conserved motif analysis (Section 1.2.1) and phylogenetic clustering for accurate functional prediction [2] [5].
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